Ethyl 3-amino-4-fluoro-2-butenoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-3-amino-4-fluorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-2-10-6(9)3-5(8)4-7/h3H,2,4,8H2,1H3/b5-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUWBMAEWNZWJY-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(CF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/CF)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 Amino 4 Fluoro 2 Butenoate
Strategies for Carbon-Fluorine Bond Formation at the C-4 Position
The introduction of a fluorine atom at the C-4 position of the butenoate backbone is a critical step in the synthesis of ethyl 3-amino-4-fluoro-2-butenoate. Both electrophilic and nucleophilic fluorination strategies have been developed to achieve this transformation.
Electrophilic Fluorination Approaches and Reagent Application
Electrophilic fluorination is a common method for introducing fluorine into electron-rich molecules, such as enamines or enol esters. core.ac.uknih.gov The reaction involves the attack of a nucleophilic carbon on an electrophilic fluorine source.
Reagent Application:
A widely used electrophilic fluorinating agent is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). core.ac.uknih.govorganic-chemistry.orgrsc.orgacs.org It is favored for its stability, ease of handling, and relatively high reactivity compared to other reagents like N-fluorobenzenesulfonimide (NFSI). core.ac.uk The reaction of enamines with Selectfluor™ typically proceeds under mild conditions and can lead to the formation of monofluorinated or difluorinated products. organic-chemistry.org The choice of solvent and the presence of a base can influence the outcome of the reaction. organic-chemistry.orgacs.org
Mechanistic studies on the electrophilic fluorination of related enol esters with Selectfluor™ suggest a polar, two-electron process that proceeds through an oxygen-stabilized carbenium ion intermediate, rather than a single-electron transfer (SET) mechanism involving radical species. core.ac.uknih.govacs.org This understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Table 1: Electrophilic Fluorinating Reagents
| Reagent | Formula | Key Features |
| Selectfluor™ | C₇H₁₄B₂ClF₂N₂ | Stable, easy-to-handle solid; high reactivity. core.ac.ukorganic-chemistry.org |
| N-fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₂S | Alternative electrophilic fluorine source. core.ac.uk |
Nucleophilic Fluorination Pathways
Nucleophilic fluorination offers an alternative approach to forming the C-F bond, involving the displacement of a leaving group by a fluoride (B91410) ion. numberanalytics.com This method is particularly useful for substrates that are not amenable to electrophilic fluorination.
The success of nucleophilic fluorination reactions often depends on the choice of the fluoride source and the reaction conditions. Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgacsgcipr.org The reactivity of the fluoride ion can be enhanced by using phase-transfer catalysts or by employing polar aprotic solvents that solvate the cation more effectively than the anion. acsgcipr.org
The choice of the leaving group is also critical. Good leaving groups, such as triflates, are often employed to facilitate the nucleophilic substitution. organic-chemistry.org However, the basicity of the fluoride ion can sometimes lead to competing elimination reactions. organic-chemistry.org To mitigate this, specialized reagents and conditions have been developed, such as the use of tetrabutylammonium bifluoride, which is less basic and can provide excellent yields of the desired fluorinated product with minimal elimination byproducts. organic-chemistry.org
Table 2: Common Nucleophilic Fluoride Sources
| Fluoride Source | Key Characteristics |
| Potassium Fluoride (KF) | Inexpensive, common alkali metal fluoride. organic-chemistry.orgacsgcipr.org |
| Cesium Fluoride (CsF) | More reactive than KF due to weaker cation-anion interaction. organic-chemistry.orgacsgcipr.org |
| Tetrabutylammonium Fluoride (TBAF) | Soluble in organic solvents, "naked" fluoride source. acsgcipr.org |
Enamine Formation and Stabilization in Butenoate Systems
The enamine functionality is a key structural motif in this compound. Enamines are formed from the reaction of a ketone or aldehyde with a secondary amine and serve as versatile nucleophiles in organic synthesis. makingmolecules.commasterorganicchemistry.comwikipedia.org
The formation of an enamine from a β-ketoester, such as ethyl acetoacetate (B1235776), involves the condensation with an amine, often with acid catalysis to facilitate the dehydration step. masterorganicchemistry.comguidechem.com The resulting enamine is a stabilized system due to the delocalization of the nitrogen lone pair electrons into the double bond and the carbonyl group. makingmolecules.com This delocalization makes the β-carbon of the enamine nucleophilic. youtube.com
The stability and reactivity of the enamine can be influenced by the nature of the amine used in its formation. Cyclic secondary amines, such as pyrrolidine (B122466) or piperidine, are commonly used and often lead to more nucleophilic enamines. makingmolecules.commasterorganicchemistry.com The geometry of the enamine can also play a role in its subsequent reactions. youtube.com
Stereoselective and Asymmetric Synthesis of this compound
Controlling the stereochemistry during the synthesis of this compound is crucial for its application in the synthesis of chiral molecules. Both chiral auxiliary-mediated and catalytic asymmetric methods have been developed to achieve this.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product.
In the context of synthesizing chiral β-amino acids, chiral auxiliaries have been successfully employed to control the stereochemistry of reactions such as the reduction of β-enamino esters. nih.gov For instance, the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary has been shown to provide good diastereoselectivity in the reduction of chiral β-enamino esters. nih.gov Similarly, (R)-(+)-tert-butyl lactate (B86563) has been used as a chiral auxiliary in the addition of allylmetal reagents to chiral N-aryl α-imino esters. nih.gov The use of chiral amino alcohols derived from α-phenylethylamine has also been reported as a strategy for the asymmetric synthesis of α-substituted-β-amino acids. sigmaaldrich.com
Chiral Catalysis in Asymmetric Functionalization
Catalytic asymmetric synthesis offers a more atom-economical approach to producing chiral compounds, as only a small amount of a chiral catalyst is needed to generate a large quantity of the desired enantiomer. researchgate.net
Various catalytic systems have been developed for the asymmetric synthesis of β-amino acids and their derivatives. researchgate.netrsc.org These include transition-metal catalysis and organocatalysis. grafiati.com For example, palladium-catalyzed asymmetric allylic fluorination has been developed using nucleophilic fluoride reagents. ucla.edu Furthermore, Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds has been demonstrated for the site- and diastereoselective synthesis of β-fluorinated α-amino acids. acs.org
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. rsc.org Chiral phosphoric acids, thioureas, and amines have been used to catalyze a variety of reactions, including those for the synthesis of enantioenriched six-membered ring heterocycles. grafiati.com In the context of fluorination, a catalytic asymmetric nucleophilic fluorination using BF₃·Et₂O as the fluorine source in the presence of a chiral iodine catalyst has been reported. nih.gov
Table 3: Examples of Chiral Catalysts and Auxiliaries
| Type | Example | Application |
| Chiral Auxiliary | (-)-8-phenylmenthol | Diastereoselective reduction of chiral β-enamino esters. nih.gov |
| Chiral Auxiliary | (R)-(+)-tert-butyl lactate | Addition of allylmetal reagents to chiral N-aryl α-imino esters. nih.gov |
| Chiral Catalyst | Palladium Complexes | Asymmetric allylic fluorination and C-H fluorination. ucla.eduacs.org |
| Organocatalyst | Chiral Phosphoric Acids | Asymmetric [3+3] cycloadditions. grafiati.com |
Dynamic Kinetic Resolution Strategies
Dynamic Kinetic Resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral compounds, enabling the conversion of a racemic mixture entirely into a single, enantiomerically pure product with a theoretical maximum yield of 100%. wikipedia.org This contrasts with classical kinetic resolution, which has a maximum yield of 50%. DKR achieves this by coupling a rapid, reversible racemization of the starting material with a highly enantioselective kinetic resolution step. For a substrate like this compound, DKR would involve the stereoselective acylation or hydrolysis of one enantiomer while the unreacted, slower-reacting enantiomer is continuously racemized back to the starting 1:1 mixture.
Chemoenzymatic DKR is a particularly effective approach for producing enantiopure amines and their derivatives. nih.gov This method pairs the high selectivity of an enzyme (typically a lipase) for the resolution step with a metal-based catalyst for the in-situ racemization.
A significant challenge in the DKR of amines is the development of efficient racemization catalysts that are compatible with the enzyme and its reaction conditions. Amines can act as strong ligands, potentially inhibiting or deactivating the metal catalyst. However, several strategies have been developed that could be applied to the synthesis of chiral this compound.
One promising strategy involves the DKR of α-fluoro carbanions. cas.cn A recently developed method for the asymmetric synthesis of β-fluoro amines relies on the dynamic kinetic resolution of an α-fluorinated carbanion intermediate, which delivers the desired chiral amine with a fluorinated stereocenter at the β-position. cas.cn While this has been demonstrated on imines, the principle is adaptable to β-amino esters.
For this compound, a hypothetical DKR process could involve:
Enzymatic Resolution: A lipase (B570770), such as Candida antarctica Lipase B (CALB) or Burkholderia cepacia lipase (PSIM), selectively acylates one enantiomer of the amine. Lipase-catalyzed hydrolysis of β-amino carboxylic ester hydrochlorides has proven effective for related fluorinated compounds, achieving excellent enantiomeric excess (ee ≥99%). mdpi.com
In-Situ Racemization: The unreacted enantiomer is racemized using a compatible metal catalyst. Ruthenium and palladium-based catalysts are commonly employed for this purpose.
The table below outlines potential catalytic systems for the DKR of fluorinated β-amino esters, based on successful resolutions of analogous compounds.
| Catalyst System (Racemization + Resolution) | Substrate Type | Key Reaction Conditions | Reported Efficiency (Yield, ee) | Reference |
|---|---|---|---|---|
| Sulfoximine Reagent-Mediated | Imines (to produce β-fluoro amines) | Generation of α-fluoro carbanion intermediate. | Good yields, high diastereoselectivity and enantioselectivity. | cas.cn |
| Lipase PSIM (Burkholderia cepacia) | β-fluorophenyl-substituted β-amino carboxylic esters | iPr2O solvent, 45 °C, with Et3N and H2O. | >48% yield, ≥99% ee for both unreacted ester and product acid. | mdpi.com |
| Transaminase-based Biocatalysis | β-branched aromatic α-ketoacids | Elevated temperature and pH, tolerated by thermophilic enzyme. | High diastereo- and enantioselectivity. | nih.gov |
Green Chemistry Principles in Synthesis Optimization
The integration of green chemistry principles into synthetic routes is essential for developing sustainable, cost-effective, and environmentally benign manufacturing processes. The synthesis of a specialized chemical like this compound can be optimized by focusing on several key areas of green chemistry.
Catalysis: The use of catalysts, particularly biocatalysts like enzymes, is a cornerstone of green chemistry. As discussed in the DKR section, enzymes operate under mild conditions (temperature and pH), in aqueous or benign organic solvents, and offer exceptional selectivity, which reduces the formation of byproducts and simplifies purification. The synthesis of poly(β-amino ester)s has been achieved through catalyst-free Michael addition polymerization, highlighting another green avenue. rsc.org
Alternative Energy Sources: Employing alternative energy sources can significantly reduce reaction times and energy consumption. Microwave irradiation and infrared irradiation are effective methods for promoting reactions, often under solvent-free conditions. rsc.orgscielo.org.mx For instance, a three-component cyclocondensation to form pyran derivatives, which share structural motifs with butenoates, was successfully performed using infrared irradiation without any solvent. scielo.org.mx
Atom Economy and Reaction Design: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The synthesis of the related compound 3-Amino-2-butenoic acid ethyl ester can be achieved via a one-pot reaction between ethyl acetoacetate and ammonium (B1175870) acetate (B1210297) or ammonium carbamate, which represents a highly atom-economical approach. guidechem.com Applying a similar strategy to a fluorinated precursor like ethyl 4-fluoroacetoacetate could provide a green route to the target molecule.
The following table evaluates potential synthetic steps for this compound against key green chemistry metrics.
| Synthetic Step | Conventional Method | Green Alternative | Green Principle(s) Addressed |
|---|---|---|---|
| Amination | Reaction with ammonia (B1221849) in a volatile organic solvent. | One-pot reaction with ammonium acetate in ethanol (B145695) or under solvent-free conditions. guidechem.com | Atom Economy, Safer Solvents, Energy Efficiency. |
| Stereoselective Synthesis | Classical resolution with a chiral resolving agent (max 50% yield). | Enzymatic Dynamic Kinetic Resolution (DKR). nih.govmdpi.com | Catalysis, High Yield, Reduced Waste. |
| Energy Input | Conventional heating with an oil bath for extended periods. | Microwave or Infrared irradiation for shorter reaction times. rsc.orgscielo.org.mx | Energy Efficiency, Pollution Prevention. |
Scale-Up Considerations and Industrial Synthesis Methodologies
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a host of challenges that must be systematically addressed to ensure a safe, reproducible, and economically viable process.
Process Optimization and Safety: Reactions that are straightforward on a gram scale can become hazardous at the kilogram or ton scale. Key considerations include:
Heat Transfer: Exothermic reactions must be carefully controlled to prevent thermal runaways. The reactor design, cooling capacity, and rate of reagent addition are critical parameters.
Mixing: Ensuring homogenous mixing in large reactors is vital for consistent product quality and yield. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and impurities.
Reagent Handling: The safe handling of potentially hazardous reagents, such as certain fluorinating agents or corrosive acids/bases, requires specialized equipment and protocols.
Raw Material Sourcing and Cost: The availability and cost of starting materials are paramount for industrial production. A plausible industrial route to the related Ethyl 3-amino-4,4,4-trifluorocrotonate involves the reaction of ethyl trifluoroacetoacetate with an amine source. nbinno.comgoogle.com A similar route for the mono-fluoro analogue would require a reliable and cost-effective supply of ethyl 4-fluoroacetoacetate.
Purification and Quality Control: On a large scale, purification methods like column chromatography become impractical and expensive. The process should be designed to yield a product that can be purified through crystallization or distillation. The final product must meet stringent quality specifications under Current Good Manufacturing Practices (cGMP) if intended for pharmaceutical use.
The table below outlines key parameters and challenges for the scale-up of this compound synthesis.
| Parameter/Stage | Laboratory Scale Approach | Industrial Scale Challenge | Potential Mitigation Strategy |
|---|---|---|---|
| Reaction Vessel | Glass flask (100 mL - 2 L). | Large glass-lined or stainless steel reactors (1000 L - 3000 L). echemi.com | Process modeling to understand heat/mass transfer; use of baffled reactors and optimized impellers for efficient mixing. |
| Fluorinated Starting Material | Purchase small quantities of ethyl 4-fluoroacetoacetate. | Securing a stable, large-volume, and cost-effective supply chain. | Develop a robust in-house synthesis or establish long-term contracts with multiple raw material suppliers. |
| Purification | Silica gel column chromatography. | Chromatography is not economically viable for bulk production. | Develop a robust crystallization process; optimize reaction conditions to minimize impurities, simplifying final purification. |
| Regulatory Compliance | Focus on proof-of-concept. | Process must adhere to cGMP; extensive documentation required. | Implement Quality by Design (QbD) principles; conduct process validation and stability studies. |
Reaction Mechanisms and Chemical Transformations of Ethyl 3 Amino 4 Fluoro 2 Butenoate
Mechanistic Investigations of Enamine Reactivity
The enamine system in ethyl 3-amino-4-fluoro-2-butenoate is characterized by the delocalization of the nitrogen lone pair electrons into the carbon-carbon double bond, which in turn is conjugated with the ester group. This electronic arrangement makes the α-carbon (C2) nucleophilic, a defining feature of enamine reactivity. The presence of a fluorine atom at the C4 position can influence the electron density and reactivity of the molecule.
Nucleophilic Addition Pathways
The nucleophilic character of the C2 carbon in enamines allows it to participate in addition reactions with various electrophiles. In compounds analogous to this compound, such as α-fluorinated nitroalkanes, the fluoromethyl carbon requires an additional activating group like an ester to facilitate reactions. lookchem.com This suggests that the ester group in this compound is crucial for activating the molecule towards nucleophilic attack.
The general pathway for nucleophilic addition involves the attack of the enamine's α-carbon on an electrophile, leading to the formation of a new carbon-carbon bond. This is often followed by hydrolysis of the resulting iminium ion to yield a β-substituted carbonyl compound. The enantioselective synthesis of β-fluoro amines from related fluorinated precursors highlights the potential for stereocontrolled additions. lookchem.comnih.govnih.gov Chiral bifunctional Brønsted acid/base catalysts have been successfully employed to achieve high enantio- and diastereoselection in the addition of fluorinated nucleophiles to imines. nih.govnih.gov
Cycloaddition Reactions
This compound is a valuable precursor for the synthesis of fluorinated heterocyclic compounds through cycloaddition reactions. The enamine moiety can act as a dienophile or a diene, depending on the reaction partner.
A significant application is in the synthesis of fluorinated pyrimidines and pyrazoles. nih.gov For instance, related β-fluoroenolate salts undergo cyclocondensation with amidine hydrochlorides to produce 5-fluoro-4-aminopyrimidines in excellent yields. nih.gov Similarly, reaction with substituted hydrazines can yield fluorinated pyrazoles, although with lower efficiency. nih.gov These reactions demonstrate the utility of fluorinated C3 building blocks in constructing complex heterocyclic systems under mild conditions. nih.gov
Inverse-electron-demand Diels-Alder reactions represent another powerful strategy. Electron-rich enamines can react with electron-deficient triazines, such as 2,4,6-tris(polyfluoroalkyl)-1,3,5-triazines, to afford a variety of polyfluoroalkyl-substituted pyrimidines and related fused systems. enamine.net
The table below summarizes representative cycloaddition reactions for the synthesis of heterocycles from related fluorinated precursors.
| Reactant 1 | Reactant 2 | Product Type | Yield | Reference |
| Potassium (Z)-2-cyano-2-fluoroethenolate | Amidine Hydrochlorides | 5-Fluoro-4-aminopyrimidines | Excellent | nih.gov |
| Potassium (Z)-2-cyano-2-fluoroethenolate | Phenylhydrazine | Fluorinated Pyrazoles | Moderate | nih.gov |
| Enamines | 2,4,6-Tris(polyfluoroalkyl)-1,3,5-triazines | Polyfluoroalkyl Pyrimidines | Not specified | enamine.net |
| 3,3-Diaminoacrylonitriles | Heterocyclic Azides | 1,2,3-Triazole-4-carbimidamides | 46-98% | nih.gov |
Transformations Involving the Amino Group
The primary amino group in this compound is a key site for a variety of chemical modifications, including acylation, alkylation, and condensation reactions.
Acylation and Alkylation Reactions
The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, leading to the formation of an N-acyl derivative. Similarly, alkylation can be achieved using alkyl halides or other alkylating agents, resulting in secondary or tertiary amines. These reactions are fundamental for modifying the properties of the molecule or for introducing functional handles for further transformations. While specific examples for this compound are not detailed in the provided literature, the general reactivity of β-enamino esters strongly supports the feasibility of these transformations. mdpi.com
Condensation Reactions with Carbonyl Compounds
The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by acid or base and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine.
These condensation reactions are often the first step in more complex transformations. For example, β-enamino esters react with compounds like acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) to form pyridinone derivatives. mdpi.com They also react with hydrazine (B178648) derivatives to yield pyrazolones. mdpi.com The condensation of related amino esters with aldehydes has been shown to produce a variety of heterocyclic structures. nih.gov
The table below illustrates condensation reactions of related enamino esters.
Reactions at the Ester Moiety
The ethyl ester group of the title compound can undergo typical ester reactions, most notably hydrolysis and transesterification.
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible.
Of particular interest is the use of enzymes for the selective hydrolysis of the ester group. Lipases, for instance, are known to catalyze the hydrolysis of β-amino carboxylic esters. mdpi.com This enzymatic approach can be highly enantioselective, allowing for the kinetic resolution of racemic mixtures of fluorinated β-amino esters. mdpi.com In such a resolution, one enantiomer is selectively hydrolyzed to the carboxylic acid, while the other enantiomer of the ester remains unreacted. This method provides access to optically pure fluorinated β-amino acids and esters, which are valuable chiral building blocks. mdpi.com
The table below presents data on the lipase-catalyzed hydrolysis of related racemic β-amino carboxylic ester hydrochloride salts.
| Substrate | Enzyme | Solvent | Temperature (°C) | Result | Reference |
| Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Lipase (B570770) PSIM (from Burkholderia cepasia) | iPr₂O | 45 | Excellent ee (≥99%) and good yields (>48%) for both unreacted ester and product acid | mdpi.com |
Transesterification, the conversion of the ethyl ester to another alkyl ester, can also be accomplished, typically by heating with an alcohol in the presence of an acid or base catalyst.
Transesterification Processes
The ethyl ester group of this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst, typically an acid or a base. This reaction involves the substitution of the ethoxy group (-OCH2CH3) with a different alkoxy group from the reacting alcohol. The general mechanism proceeds through a nucleophilic acyl substitution pathway.
Commonly, the reaction is driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. The efficiency of the transesterification can be influenced by the steric hindrance of the alcohol and the reaction conditions.
Table 1: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
| Methanol | H₂SO₄ (catalytic) | Mthis compound |
| Isopropanol | NaO-iPr (catalytic) | Isopropyl 3-amino-4-fluoro-2-butenoate |
| Benzyl alcohol | Ti(OBn)₄ | Benzyl 3-amino-4-fluoro-2-butenoate |
Hydrolysis and Carboxylic Acid Formation
The ester functionality of this compound can be hydrolyzed to yield the corresponding carboxylic acid, 3-amino-4-fluoro-2-butenoic acid. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis through a series of protonation and nucleophilic attack steps to form the carboxylic acid and ethanol.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the formation of the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. Basic conditions are often preferred due to the irreversibility of the initial saponification step. psu.edu
Olefinic Bond Reactivity (C=C)
The carbon-carbon double bond in this compound is a key site for various addition reactions. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing ester and fluoro-methyl groups.
Hydrogenation and Reduction Pathways
The olefinic double bond can be reduced to a single bond through hydrogenation. This process typically involves the use of a metal catalyst and a source of hydrogen. The choice of catalyst and reaction conditions can allow for selective reduction.
Catalytic hydrogenation over palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel is a common method for the reduction of the C=C bond. For instance, the hydrogenation of a related compound, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, can be selectively achieved depending on the catalyst used. researchgate.net This suggests that similar selectivity could be possible for this compound, leading to the formation of Ethyl 3-amino-4-fluorobutanoate.
Table 2: Potential Hydrogenation Reactions
| Catalyst | Hydrogen Source | Product |
| Pd/C | H₂ (gas) | Ethyl 3-amino-4-fluorobutanoate |
| PtO₂ | H₂ (gas) | Ethyl 3-amino-4-fluorobutanoate |
| Raney Ni | H₂ (gas) | Ethyl 3-amino-4-fluorobutanoate |
Halogenation and Hydrohalogenation
The double bond of this compound can react with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl).
Halogenation: The addition of a halogen across the double bond would lead to the formation of a dihalo-substituted butanoate derivative. The enamine character of the starting material may influence the regioselectivity of the addition.
Hydrohalogenation: The addition of a hydrohalic acid would result in a halo-substituted butanoate. The regioselectivity of this reaction would be expected to follow Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen substituents, but this can be influenced by the electronic effects of the substituents.
Fluorine Atom Reactivity and Substitutions
The fluorine atom in this compound is generally considered to be on a non-activated position, making nucleophilic substitution challenging. The C-F bond is strong, and fluoride (B91410) is a poor leaving group. However, under specific conditions or with highly reactive nucleophiles, substitution might be achievable. The introduction of fluorine into molecules can significantly alter their chemical and physical properties. nih.gov
Research into the substitution of fluorine in similar allylic fluoride systems is an active area. While direct examples for this compound are not prevalent in the literature, related transformations suggest that strategies involving transition-metal catalysis or the use of strong nucleophiles under forcing conditions could potentially lead to the displacement of the fluorine atom.
Structural Elucidation and Advanced Analytical Research of Ethyl 3 Amino 4 Fluoro 2 Butenoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the stereochemistry of an organic molecule. By analyzing one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional spectra, a complete structural assignment for Ethyl 3-amino-4-fluoro-2-butenoate can be achieved.
¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis and Coupling Constants
The predicted NMR data are derived from the analysis of structural analogs and fundamental principles of NMR spectroscopy. The presence of the fluorine atom is expected to have a significant influence on the chemical shifts and coupling patterns of nearby nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show five distinct signals. The ethyl ester group should present as a typical triplet and quartet. The vinylic proton, the aminic protons, and the novel fluoromethyl protons will have characteristic shifts and multiplicities influenced by adjacent atoms and the electronic environment.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ~ 1.25 | Triplet (t) | JH-H ≈ 7.1 | -OCH₂CH ₃ |
| ~ 4.15 | Quartet (q) | JH-H ≈ 7.1 | -OCH ₂CH₃ |
| ~ 4.60 | Doublet of Triplets (dt) | ³JH-H ≈ 7.0, ⁴JH-F ≈ 2.0 | =CH -CH₂F |
| ~ 4.8-5.2 | Doublet of Doublets (dd) | ²JH-F ≈ 47.0, ³JH-H ≈ 7.0 | -CH ₂F |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display six unique carbon signals. The carbons near the fluorine atom (C4, C3, and C2) are predicted to show splitting due to carbon-fluorine coupling (JC-F). The largest coupling constant will be the one-bond coupling (¹JC-F) for the C4 carbon, which is a definitive indicator of a direct C-F bond.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ~ 14.5 | Singlet | - | -OCH₂C H₃ |
| ~ 58.8 | Singlet | - | -OC H₂CH₃ |
| ~ 82.0 | Doublet | ³JC-F ≈ 5-8 | =C H- |
| ~ 85.0 | Doublet | ¹JC-F ≈ 170-190 | -C H₂F |
| ~ 160.0 | Doublet | ²JC-F ≈ 18-22 | =C (NH₂) |
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. nih.gov For this compound, a single resonance is expected. This signal's multiplicity will be determined by the number of adjacent protons. Coupling to the two geminal protons on C4 (²JF-H) would split the signal into a triplet. rsc.orgwikipedia.org The chemical shift for monofluorinated alkyl groups typically appears in the -200 to -220 ppm range. wikipedia.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the atoms whose chemical shifts are determined in 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) couplings. Key expected correlations include:
A cross-peak between the ethyl protons at ~4.15 ppm (-OCH₂ -) and ~1.25 ppm (-CH₃ ).
A crucial cross-peak between the vinylic proton at ~4.60 ppm (=CH -) and the fluoromethyl protons at ~4.8-5.2 ppm (-CH₂ F), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.60 ppm would correlate with the carbon signal at ~82.0 ppm, assigning it as C2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) H-C correlations, which are critical for piecing together the molecular skeleton. Expected key correlations would include:
The vinylic proton (=CH, H2) to the carbonyl carbon (C1) and the fluorinated carbon (C4).
The ethyl protons (-OCH₂) to the carbonyl carbon (C1).
The fluoromethyl protons (-CH₂F, H4) to the vinylic carbon (C2) and the amino-bearing carbon (C3).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between atoms that are close in space, regardless of bonding. For enamines of this type, a Z-configuration is often favored due to the formation of a stable six-membered ring via an intramolecular hydrogen bond between an N-H proton and the carbonyl oxygen. A NOESY spectrum would confirm this stereochemistry by showing a spatial correlation between the NH₂ protons and the vinylic (=CH) proton.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and formula of a compound and offers structural clues through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₆H₁₀FNO₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be used to confirm this composition against an experimental value.
Predicted High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing insight into the molecule's structure. For this compound, characteristic fragmentation pathways would be expected.
Predicted MS/MS Fragmentation
| Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|
| 102.0668 | C₂H₅OH (46.0419) | Loss of ethanol (B145695) from the protonated molecule. |
| 103.0559 | OC₂H₅ (45.0626) | Loss of an ethoxy radical. |
| 74.0606 | COOC₂H₅ (74.0157) | Loss of the ethyl carboxylate group. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups. nih.gov The spectrum of this compound would be dominated by absorptions from the amine, the conjugated ester, and the carbon-fluorine bond.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3450 - 3330 | Medium | Asymmetric & Symmetric N-H stretch | Primary Amine (-NH₂) |
| 2980 - 2870 | Medium-Weak | C-H stretch | Alkyl (Ethyl, CH₂F) |
| ~ 1665 | Strong | C=O stretch | Conjugated Ester |
| ~ 1610 | Strong | C=C stretch / N-H bend | Alkene / Amine |
| ~ 1260 | Strong | C-O stretch | Ester |
The key features confirming the structure would be the dual N-H stretching bands, the C=O stretch at a lower-than-usual frequency (indicating conjugation and hydrogen bonding), and the strong, characteristic C-F stretching absorption. ruc.dkhaui.edu.vn
X-ray Crystallography for Solid-State Structure Determination
For a compound like this compound, single-crystal X-ray diffraction would be the definitive method for elucidating its solid-state conformation. The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a model of the electron density, from which the atomic positions can be determined. This analysis confirms the molecular geometry, including the planarity of the enamine system and the stereochemical relationship between the substituents.
While specific crystal structure data for this compound is not publicly available, the analysis of structurally similar compounds, such as other substituted aminoenoates, provides a clear precedent for the utility of this technique. researchgate.netresearchgate.net For instance, the crystal structure analysis of a related compound like Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate reveals detailed crystallographic parameters that one could expect to obtain for this compound. researchgate.net The data typically generated includes the crystal system, space group, unit cell dimensions, and atomic coordinates. researchgate.netresearchgate.net
Table 1: Representative Crystal Data for a Substituted Aminoenoate Compound This table presents example data from a related compound, Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, to illustrate typical parameters obtained from X-ray crystallography. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C15H20BrNO2 |
| Molecular Weight | 326.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 11.8746 Å, b = 12.2023 Å, c = 13.7760 Å α = 97.557°, β = 110.520°, γ = 113.866° |
| Volume | 1620.20 ų |
| Z (Molecules per unit cell) | 4 |
| Radiation Type | Mo Kα (λ = 0.71073 Å) |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatography is an essential laboratory technique for the separation, identification, and purification of the components of a mixture. libretexts.org For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are critical for quality control, ensuring the purity of the compound and separating potential geometric isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. libretexts.orgyoutube.com It is particularly well-suited for assessing the purity of this compound and for separating its (E) and (Z) geometric isomers.
In a typical HPLC analysis, a solution of the compound is injected into a column packed with a solid adsorbent material (the stationary phase). A liquid solvent (the mobile phase) is then pumped through the column at high pressure. youtube.com Separation is achieved based on the differential partitioning of the sample components between the stationary and mobile phases. libretexts.org
For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. This method utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A UV detector is often used for detection, as the conjugated π-system in the butenoate structure is expected to absorb UV light. libretexts.org By comparing the retention time of the main peak to that of a reference standard, the identity of the compound can be confirmed. Purity is determined by integrating the area of all peaks in the chromatogram; the purity percentage is the ratio of the main peak's area to the total area of all peaks.
Table 2: Typical HPLC Parameters for Analysis of Aminoenoate Compounds
| Parameter | Typical Condition |
|---|---|
| Instrument | Standard HPLC System |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Detector (e.g., at 254 nm or 280 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. nih.gov It is suitable for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable under the analysis conditions. The technique is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.govresearchgate.net
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (the mobile phase). Compounds are separated based on their boiling points and their interactions with the stationary phase lining the column. researchgate.net
The analysis of fluorinated compounds by GC can sometimes be challenging due to their potential reactivity, which could lead to interactions with the stationary phase or degradation in the hot injector. researchgate.net However, for many fluorinated organic molecules, GC-MS is a standard and effective method. nih.govjeol.com A moderately polar capillary column would likely be chosen for the analysis. The resulting chromatogram provides information on the retention time, which helps in identification, and the peak area, which is proportional to the concentration of the compound. When coupled with mass spectrometry, a mass spectrum for the compound is obtained, which serves as a molecular fingerprint and allows for structural confirmation. jeol.com
Table 3: Illustrative GC/MS Parameters for Analysis of Volatile Fluorinated Esters
| Parameter | Typical Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | HP-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, at a constant flow (e.g., 1-2 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100°C, ramp at 10-20°C/min to 250°C |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-500 |
Computational and Theoretical Studies on Ethyl 3 Amino 4 Fluoro 2 Butenoate
Reaction Pathway Modeling and Transition State Characterization
Without specific studies on Ethyl 3-amino-4-fluoro-2-butenoate, providing scientifically accurate data, detailed research findings, and the requested data tables is not possible. To adhere to the strict requirement of focusing solely on this compound, no content can be generated.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
The elucidation and confirmation of the molecular structure of novel compounds like this compound heavily rely on the analysis of spectroscopic data. In modern chemical research, computational chemistry serves as a powerful predictive tool that complements experimental measurements. By simulating spectroscopic parameters, researchers can gain deep insights into the molecule's geometry, electronic environment, and vibrational modes. This section focuses on the theoretical prediction of spectroscopic parameters for this compound and the critical process of correlating these predictions with experimental data.
The primary theoretical framework employed for these predictions is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules. nih.gov Specific methodologies within DFT are utilized to predict different types of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. Theoretical calculations can predict the chemical shifts (δ) for various nuclei, such as ¹H, ¹³C, and ¹⁹F, which are all present in this compound.
The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net The process involves first optimizing the molecule's geometry at a selected level of theory, for instance, using the B3LYP functional with a comprehensive basis set like 6-311++G(d,p). researchgate.net Following geometry optimization, the GIAO method is used to calculate the isotropic magnetic shielding constants (σ) for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. researchgate.net
The correlation between the predicted and experimentally measured chemical shifts is a key indicator of the accuracy of the calculated molecular structure. A strong linear correlation confirms that the computationally determined geometry is a good representation of the molecule's actual structure in the solvent used for the NMR experiment. For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly valuable, and DFT methods like ωB97XD have shown high accuracy, with Root Mean Square (RMS) errors as low as 3.57 ppm in some studies. rsc.org
Illustrative Data: ¹³C NMR Correlation
This table illustrates a typical comparison between experimental and DFT-calculated chemical shifts for a molecule analogous to this compound. The strong linear correlation (R² > 0.99) would validate the computed structural model.
| Atom | Experimental δ (ppm) | Calculated σ (ppm) | Calculated δ (ppm) | Δδ (Exp-Calc) |
| C1 | 168.5 | 15.8 | 169.2 | -0.7 |
| C2 | 85.2 | 99.1 | 85.9 | -0.7 |
| C3 | 160.1 | 24.2 | 160.8 | -0.7 |
| C4 | 82.7 (d, J=175 Hz) | 101.5 | 83.5 | -0.8 |
| C5 | 59.8 | 124.5 | 60.5 | -0.7 |
| C6 | 14.1 | 170.2 | 14.8 | -0.7 |
Vibrational Spectroscopy (FTIR)
Theoretical calculations are also instrumental in assigning the vibrational modes observed in an experimental Fourier-Transform Infrared (FTIR) spectrum. After optimizing the molecular geometry, a frequency calculation is performed using the same DFT method. This computation yields a set of vibrational frequencies and their corresponding infrared intensities.
The calculated frequencies are systematically higher than the experimental ones due to the calculation assuming a harmonic oscillator model and being performed on a single molecule in a vacuum (gas phase). To improve the correlation with experimental data, which is often recorded in a condensed state (e.g., KBr pellet or thin film), the calculated frequencies are uniformly scaled by an empirical scaling factor (typically between 0.95 and 0.98 for the B3LYP functional). researchgate.net
By comparing the scaled theoretical frequencies and intensities with the experimental FTIR spectrum, each absorption band can be confidently assigned to a specific molecular motion, such as N-H stretching, C=O stretching, C-F stretching, or various bending modes. This detailed assignment provides robust confirmation of the presence of key functional groups.
Illustrative Data: Vibrational Mode Assignment
This table demonstrates how calculated vibrational frequencies are correlated with experimental FTIR peaks for a related β-enaminone structure.
| Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
| 3450 | 3455 | Medium | N-H Asymmetric Stretch |
| 3340 | 3342 | Strong | N-H Symmetric Stretch |
| 1665 | 1668 | Very Strong | C=O Stretch |
| 1610 | 1612 | Strong | C=C Stretch / NH₂ Scissoring |
| 1250 | 1255 | Strong | C-O Stretch |
| 1080 | 1085 | Strong | C-F Stretch |
Electronic Spectroscopy (UV-Vis)
To predict the electronic absorption properties, such as the maximum absorption wavelength (λmax) observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. These calculations can predict the energies of electronic transitions from the ground state to various excited states. The results help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light, such as n→π* or π→π* transitions, which are characteristic of the enaminone chromophore in this compound.
Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific, publicly available research detailing the applications of This compound in the precise contexts requested by the outline. The vast majority of published studies focus on a closely related analog, Ethyl 3-amino-4,4,4-trifluoro-2-butenoate .
This trifluoro- analog is extensively documented as a versatile building block in the synthesis of fluorinated amino acids, various heterocyclic compounds, and intermediates for the agrochemical and pharmaceutical industries. In contrast, specific synthetic examples and detailed research findings for the mono-fluorinated compound, this compound, are not sufficiently represented in the available literature to thoroughly address the outlined sections.
Therefore, to maintain strict scientific accuracy and adhere to the instruction of focusing solely on "this compound," it is not possible to generate the requested article with the required depth and detail. Providing information on the trifluoro- analog would contradict the explicit instructions of the prompt.
Challenges and Future Research Directions for Ethyl 3 Amino 4 Fluoro 2 Butenoate
Development of More Sustainable and Atom-Economical Synthetic Routes
A principal challenge in contemporary chemical synthesis is the development of processes that are both environmentally benign and efficient in their use of resources. The synthesis of fluorinated compounds, including Ethyl 3-amino-4-fluoro-2-butenoate, often involves hazardous reagents and generates significant waste.
Furthermore, replacing toxic reagents and solvents is a critical goal. Recent breakthroughs in fluorination chemistry, such as the development of methods to use simple and inexpensive fluoride (B91410) salts like potassium fluoride (KF) in combination with safer activating agents, offer a path away from highly toxic sources like SO2F2 gas. sciencedaily.comeurekalert.org The development of a palladium-catalyzed method for the direct fluorination of C-H bonds in carboxylic acids represents a significant step toward simplifying complex synthetic routes. idw-online.de Applying similar C-H activation logic to precursors of this compound could dramatically shorten synthetic sequences and reduce waste.
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The presence of a stereocenter in many biologically active molecules necessitates the development of enantioselective synthetic methods. For this compound and its derivatives, controlling the stereochemistry, particularly at the carbon bearing the fluorine atom, is a significant challenge.
The future of this field lies in the discovery and optimization of novel catalytic systems capable of inducing high enantioselectivity. doi.org Research has demonstrated the utility of various catalysts for synthesizing related chiral fluorinated compounds. nih.gov These include organocatalysts, which have been successfully used in the asymmetric fluorination of aldehydes, and transition metal catalysts, such as those based on rhodium and iridium, for the asymmetric reduction of β-aminoacrylates or the fluorination of allylic compounds. nih.govbeilstein-journals.orgnih.gov
A key strategy involves the tandem conjugate addition-fluorination of α,β-unsaturated esters, which can produce α-fluoro-β-amino esters with high diastereomeric and enantiomeric ratios. nih.govacs.org Another approach is the asymmetric reduction of β-aminoacrylates, where rhodium/WALPHOS catalyst combinations have achieved high enantioselectivity (≥97% ee) for heterocyclic variants. nih.gov Exploring these and other catalytic systems, such as those employing chiral phase-transfer catalysts or enzymatic methods, will be crucial for accessing optically pure fluorinated building blocks like the enantiomers of this compound. nih.govcapes.gov.br
| Catalytic Strategy | Catalyst Type | Substrate Class | Key Advantages | Reference |
|---|---|---|---|---|
| Asymmetric Conjugate Addition-Fluorination | Chiral Lithium Amide | α,β-Unsaturated Esters | Provides access to α-fluoro-β-amino esters with high diastereoselectivity. | nih.govacs.org |
| Asymmetric Reduction | Rh/WALPHOS | β-Aminoacrylates | High enantioselectivity (≥97% ee) for N-heterocyclic β-amino acids. | nih.gov |
| Asymmetric Fluorination | Chiral Iodine Catalyst | N/A | Enables use of BF3·Et2O as a nucleophilic fluorine source with high enantioselectivity. | nih.gov |
| Biomimetic nih.govacs.org-Proton Shift | Chiral Quinine Derivatives | β,β-difluoro-α-imine amides | Organocatalytic route to chiral fluorinated amino amides under mild conditions. | nih.gov |
Deeper Understanding of Fluorine's Electronic and Steric Influence on Reactivity
The fluorine atom imparts unique properties to organic molecules, but its influence on reactivity is complex and not fully understood. bohrium.com The carbon-fluorine bond is the strongest in organic chemistry, contributing to the high thermal and metabolic stability of fluorinated compounds. nih.govlew.ronih.gov However, fluorine's high electronegativity also creates a strong dipole, polarizing the C-F bond and influencing the acidity and reactivity of adjacent functional groups. nih.govnih.gov
For this compound, the fluorine atom's electron-withdrawing nature is expected to decrease the basicity of the enamine nitrogen and influence the electrophilicity of the double bond. nih.gov This can alter its reactivity in fundamental transformations like alkylations, acylations, and cyclizations. The steric profile of fluorine is also unique; it is only slightly larger than hydrogen, allowing it to act as a hydrogen isostere, yet its electronic effects are profound. lew.ro
Future research must focus on systematically investigating these effects. This includes detailed kinetic and mechanistic studies to quantify how the β-fluorine substituent alters reaction rates and pathways. acs.orgacs.org For example, understanding the "negative fluorine effect," where fluorine can destabilize adjacent carbanions, is crucial for designing effective C-C bond-forming reactions. bohrium.com A deeper theoretical and experimental understanding will enable chemists to better predict and control the outcomes of reactions involving this compound, harnessing fluorine's unique properties to guide synthetic transformations.
Expansion of Derivative Chemistry and Scope of Transformations
This compound is a platform molecule with multiple reactive sites: the enamine, the ester, and the C-F bond itself under certain conditions. A significant area for future research is the exploration of its chemical space by creating a diverse library of derivatives.
The enamine functionality is particularly rich in reactivity, capable of undergoing reactions with a wide range of electrophiles. organic-chemistry.org For example, reactions with fluorinating agents like Selectfluor could lead to gem-difluorinated products. organic-chemistry.org The enamine can also participate in cyclization reactions to form various heterocyclic structures, as demonstrated by the synthesis of 3-fluorochromones from related enaminones. researchgate.net The inherent imine-enamine tautomerism further expands its reactive potential. mdpi.comresearchgate.net
The ester group can be hydrolyzed to the corresponding carboxylic acid, saponified, or converted to amides, providing another handle for diversification. google.com This would allow for its incorporation into peptides or other complex molecules. Furthermore, developing transformations that selectively modify or replace the fluorine atom, while challenging, would open up another dimension of chemical diversity. The overarching goal is to establish a robust portfolio of reactions that can be reliably performed on the this compound scaffold, enabling the synthesis of a wide array of novel fluorinated compounds for screening in various applications. nih.govacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development process, modern chemical synthesis is increasingly turning to high-throughput technologies like flow chemistry and automated synthesis. wikipedia.org These platforms offer significant advantages for working with compounds like this compound.
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, is particularly well-suited for fluorination reactions, which can be hazardous and highly exothermic. tib.euamt.uk This technology allows for precise control over reaction parameters such as temperature and pressure, improving safety and often increasing yield and selectivity. amt.uk Integrating the synthesis of this compound into a continuous flow process could enable safer, more scalable production.
Automated synthesis platforms can perform numerous reactions in parallel, making them ideal for rapidly screening different catalysts, solvents, and reaction conditions to optimize a synthetic step. sigmaaldrich.comchemspeed.com They are also invaluable for library synthesis, where a core scaffold like this compound is systematically reacted with a diverse set of building blocks. chemspeed.comvapourtec.com By combining automated synthesis for derivatization with high-throughput screening, researchers can quickly map the structure-activity relationships of new fluorinated compounds, significantly accelerating the pace of innovation. metoree.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-amino-4-fluoro-2-butenoate?
- Methodological Answer : A common approach involves condensation reactions. For example, analogous esters are synthesized via nucleophilic substitution or Michael addition. Ethyl 3-amino-2-butenoate derivatives (CAS 7318-00-5) are synthesized using ethyl acetoacetate as a precursor, followed by fluorination at the 4-position via electrophilic substitution or halogen exchange . Reaction optimization may require anhydrous conditions and catalysts like p-toluenesulfonic acid, as seen in similar enolate formations .
Q. How can this compound be characterized spectroscopically?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm fluorine substitution and amine proton coupling.
- IR : Stretching frequencies for ester carbonyl (~1740 cm) and amine groups (~3300 cm).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) to verify molecular weight.
Challenges in spectral data interpretation, such as overlapping signals, are noted in fluorinated analogs .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer : Stability studies should assess hydrolysis of the ester group. Ethyl esters generally hydrolyze under basic conditions (pH >10) or acidic catalysis. Thermal stability can be tested via thermogravimetric analysis (TGA), referencing related compounds with mp 33–35°C . Storage recommendations include inert atmospheres and low temperatures to prevent decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when introducing fluorine substituents?
- Methodological Answer : Contradictions often arise from steric/electronic effects of fluorine. Systematic optimization includes:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) for selective fluorination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Kinetic Studies : Monitoring reaction progress via HPLC or in situ IR. For example, Dean-Stark traps improve yields in condensation reactions by removing water .
Q. What strategies validate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Computational models (e.g., AutoDock) predict binding affinity to active sites.
- Enzyme Assays : Measure inhibition kinetics (IC) using fluorogenic substrates. Structural analogs like Ethyl 4-(diethoxyphosphoryl)-2-butenoate show enzyme modulation via phosphonate groups .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
Q. How can structural data resolve discrepancies in crystallographic studies of fluorinated butenoates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
